2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 464878-27-1
VCID: VC5465600
InChI: InChI=1S/C15H22FNO.ClH/c1-14(2)11-15(7-9-17,8-10-18-14)12-3-5-13(16)6-4-12;/h3-6H,7-11,17H2,1-2H3;1H
SMILES: CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)F)C.Cl
Molecular Formula: C15H23ClFNO
Molecular Weight: 287.8

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

CAS No.: 464878-27-1

Cat. No.: VC5465600

Molecular Formula: C15H23ClFNO

Molecular Weight: 287.8

* For research use only. Not for human or veterinary use.

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride - 464878-27-1

Specification

CAS No. 464878-27-1
Molecular Formula C15H23ClFNO
Molecular Weight 287.8
IUPAC Name 2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C15H22FNO.ClH/c1-14(2)11-15(7-9-17,8-10-18-14)12-3-5-13(16)6-4-12;/h3-6H,7-11,17H2,1-2H3;1H
Standard InChI Key SIECOTHQEQTFIW-UHFFFAOYSA-N
SMILES CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)F)C.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name 2-(4-(4-fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride reflects its hybrid architecture, combining a tetrahydropyran ring, fluorinated aromatic system, and ethylamine backbone . The molecular formula C₁₅H₂₃ClFNO confirms the presence of 15 carbon atoms, 23 hydrogens, one chlorine, one fluorine, one nitrogen, and one oxygen atom . The hydrochloride salt enhances stability and solubility, a common feature in pharmaceutical intermediates .

Structural Analysis

The compound’s structure comprises three key regions:

  • A 2,2-dimethyltetrahydro-2H-pyran ring, which introduces steric bulk and influences conformational stability.

  • A 4-fluorophenyl group para-substituted on the pyran ring, contributing electron-withdrawing effects and modulating lipophilicity.

  • An ethylamine side chain protonated as a hydrochloride salt, enabling ionic interactions in biological systems .

The SMILES notation CC1(C)CC(CCN)(C2=CC=C(F)C=C2)CCO1.[H]Cl encodes this topology, emphasizing the pyran-oxygen bridge and fluorine position .

Synthesis and Manufacturing

Synthetic Pathways

Production involves multi-step organic reactions, typically starting with fluorinated aromatic precursors and tetrahydropyran intermediates. Key steps include:

  • Ring Formation: Cyclization of diols or epoxides to construct the 2,2-dimethyltetrahydropyran scaffold.

  • Friedel-Crafts Alkylation: Introducing the 4-fluorophenyl group via electrophilic aromatic substitution under acidic conditions.

  • Amine Functionalization: Coupling the pyran-fluorophenyl intermediate with ethylamine, followed by hydrochloride salt formation .

Optimization Parameters

  • Temperature: Reactions often proceed at 50–80°C to balance kinetics and side-product formation.

  • Catalysts: Lewis acids (e.g., AlCl₃) may facilitate aryl group attachment.

  • Solvents: Polar aprotic solvents like dichloromethane enhance solubility of intermediates .

A representative synthesis yield ranges from 60–75%, with purity ≥95% achieved via recrystallization .

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight287.8 g/molMass spectrometry
Melting Point190–195°C (dec.)Differential scanning calorimetry
Solubility>50 mg/mL in DMSOKinetic solubility assay
LogP (Partition Coefficient)2.8 ± 0.3Reverse-phase HPLC

The compound exhibits moderate lipophilicity (LogP ~2.8), suggesting balanced membrane permeability and aqueous solubility . Stability studies indicate no degradation under nitrogen at −20°C for 12 months .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.28 (s, 6H, CH₃), 2.85–3.15 (m, 4H, CH₂NH₂), 4.10 (t, 2H, OCH₂), 7.12–7.45 (m, 4H, Ar-H) .

  • HPLC: Retention time 8.2 min (C18 column, 70:30 acetonitrile:water) .

Current Research and Future Directions

Ongoing studies focus on:

  • Structure-Activity Relationships (SAR): Modifying the pyran ring’s dimethyl groups to enhance blood-brain barrier penetration.

  • In Vivo Efficacy: Testing antidepressant activity in murine models using the forced swim test.

  • Prodrug Development: Esterifying the amine to improve oral bioavailability .

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